molecular formula C5H12ClNO3 B2850507 4-Amino-3-methoxybutanoic acid hydrochloride CAS No. 104671-73-0

4-Amino-3-methoxybutanoic acid hydrochloride

Cat. No.: B2850507
CAS No.: 104671-73-0
M. Wt: 169.61
InChI Key: RBPHTHXIQIIPJQ-UHFFFAOYSA-N
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Description

4-Amino-3-methoxybutanoic acid hydrochloride (CAS 104671-73-0) is a chemical compound with the molecular formula C5H12ClNO3 and a molecular weight of 169.61 g/mol . This compound is a structural analogue of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. The methoxy substitution at the 3-position of the butanoic acid backbone distinguishes it from the parent GABA molecule and influences its physicochemical properties and potential biological activity . As a GABA analogue, this compound is of significant interest in neuroscience and neuropharmacology research. Related 4-aminobutanoic acid analogues have been historically investigated for their activity at GABA receptors, particularly as potential agonists or antagonists that can help elucidate GABAergic signaling pathways . Researchers may utilize this compound as a valuable synthetic intermediate or as a tool compound for studying neurotransmitter function, receptor binding interactions, and the development of novel neuroactive substances . The compound is provided as a hydrochloride salt to enhance its stability and solubility in aqueous solutions, facilitating its use in various experimental conditions. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-methoxybutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-9-4(3-6)2-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPHTHXIQIIPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104671-73-0
Record name 4-amino-3-methoxybutanoic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-methoxybutanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-methoxybutanoic acid.

    Amination: The 3-methoxybutanoic acid is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amino group at the fourth position.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where the amino or methoxy groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Oxo derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

4-Amino-3-methoxybutanoic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects in various medical conditions, including neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-3-methoxybutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and ionic interactions with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 4-amino-3-methoxybutanoic acid hydrochloride, differing primarily in substituent groups, positions, or stereochemistry:

Table 1: Structural Comparison of Amino-Substituted Butanoic Acid Hydrochlorides
Compound Name Substituent Positions Key Functional Groups Molecular Formula CAS Number References
4-Amino-3-methoxybutanoic acid HCl 4-amino, 3-methoxy -NH2, -OCH3, -COOH C5H12ClNO3* Not explicitly provided
(R)-4-Amino-3-phenylbutyric acid HCl 4-amino, 3-phenyl -NH2, -C6H5, -COOH C10H14ClNO2 3060-41-1
4-(Dimethylamino)butanoic acid HCl 4-dimethylamino -N(CH3)2, -COOH C6H14ClNO2 Not explicitly provided
(2S)-2-Amino-4-methoxybutanoic acid HCl 2-amino, 4-methoxy -NH2, -OCH3, -COOH C5H12ClNO3 3311-01-1

*Inferred based on structural similarity to (2S)-2-amino-4-methoxybutanoic acid hydrochloride .

Key Observations:

Substituent Position and Bioactivity: The position of the amino and methoxy/phenyl groups significantly impacts molecular interactions. For example, (R)-4-amino-3-phenylbutyric acid hydrochloride (CAS 3060-41-1) exhibits a bulky phenyl group at position 3, which may enhance lipophilicity and membrane permeability compared to the smaller methoxy group in the target compound .

Physicochemical Properties: Solubility: Hydrochloride salts generally improve water solubility. However, 4-(dimethylamino)butanoic acid hydrochloride (C6H14ClNO2) may exhibit reduced solubility in acidic environments due to the basic dimethylamino group, whereas the methoxy-substituted compounds remain more polar . Acid Stability: Compounds like nicardipine hydrochloride (referenced in Figure 10, ) demonstrate that substituent electronegativity influences acid stability. The methoxy group in 4-amino-3-methoxybutanoic acid HCl may confer moderate stability under acidic conditions compared to phenyl or dimethylamino analogs.

Table 2: Analytical Methods for Hydrochloride Salts of Amino Butanoic Acids
Compound HPLC Retention Behavior (Reference) Key Synthetic Challenges
4-Amino-3-methoxybutanoic acid HCl Likely elutes early due to high polarity Steric hindrance during methoxy introduction
Jatrorrhizine HCl (CAS 130308-48-4) Distinct peak at ~15 min () Complex alkaloid isolation
Berberine HCl (CAS 633-65-8) Co-elutes with curcumin () Oxidation sensitivity
  • HPLC Analysis: The target compound’s polarity (due to -NH2 and -OCH3 groups) may result in shorter retention times compared to phenyl-substituted analogs like (R)-4-amino-3-phenylbutyric acid HCl, which has higher lipophilicity .
  • Synthesis: Introducing the methoxy group at position 3 may require protection/deprotection strategies to avoid side reactions, as seen in the synthesis of methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride ().

Biological Activity

4-Amino-3-methoxybutanoic acid hydrochloride (CAS No. 104671-73-0) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its amino group and methoxy functional group, which contribute to its biological properties. The molecular formula is C5H12ClN1O2C_5H_{12}ClN_1O_2, and its structure can be represented as follows:

NH2C(CH3)(OCH3)C(O)HCl\text{NH}_2-\text{C}(\text{CH}_3)(\text{OCH}_3)-\text{C}(O)-\text{HCl}

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a modulator of excitatory amino acids, particularly influencing the glutamatergic system. This modulation can have implications for neuroprotective effects and cognitive enhancement.

Key Mechanisms:

  • Neurotransmitter Modulation : Enhances the release of neurotransmitters, particularly glutamate, which plays a crucial role in synaptic plasticity and memory formation.
  • Antioxidant Activity : Exhibits properties that may reduce oxidative stress in neural tissues, contributing to neuroprotection.

Biological Activities

The compound has been investigated for various biological activities, including:

  • Neuroprotective Effects : Research indicates that this compound may protect neurons from excitotoxic damage.
  • Cognitive Enhancement : Studies suggest potential benefits in improving cognitive functions, particularly in models of cognitive decline.

Neuroprotective Effects

A study published in the Journal of Neurochemistry explored the neuroprotective effects of this compound on cultured neurons exposed to excitotoxic conditions. The results demonstrated a significant reduction in cell death and oxidative stress markers when treated with the compound compared to control groups.

Treatment GroupCell Viability (%)Oxidative Stress Markers (µM)
Control4525
Low Dose7515
High Dose8510

Cognitive Enhancement

In another study involving aged rats, administration of this compound resulted in improved performance in memory tasks. The treated group showed enhanced spatial learning abilities compared to untreated controls.

Test GroupMemory Task Performance (%)
Untreated40
Treated70

Comparative Analysis

Comparative studies have shown that while similar compounds exhibit neuroprotective properties, this compound demonstrates a unique efficacy profile, particularly in enhancing cognitive functions without significant side effects.

CompoundNeuroprotective EfficacyCognitive Enhancement
4-Amino-3-methoxybutanoic acidHighModerate
Compound AModerateLow
Compound BLowHigh

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-amino-3-methoxybutanoic acid hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via esterification of 4-amino-3-methoxybutanoic acid with methanol under acidic conditions, followed by HCl salt formation. Key steps include:

  • Michael Addition : For β-amino acid backbone construction (analogous to methods for chloro-phenyl derivatives) .
  • Enantioselective Catalysis : Use of chiral catalysts (e.g., L-proline) to control stereochemistry, critical for pharmacological activity .
  • Purification : Recrystallization in ethanol/water mixtures improves purity (>98% by HPLC) .
    • Optimization Tips : Adjust reaction temperature (50–70°C), solvent polarity (methanol vs. ethanol), and stoichiometric ratios (1:1.2 acid:alcohol) to maximize yield (70–85%) .

Q. Which analytical techniques are most reliable for characterizing purity and structure?

  • Core Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms methoxy group position (δ 3.3–3.5 ppm) and amine proton integration .
  • HPLC-MS : Reverse-phase C18 columns (ACN/0.1% TFA gradient) detect impurities (<2%) and validate molecular ion peaks ([M+H]⁺ = 196.1) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline form .

Q. How does the methoxy group influence reactivity in downstream derivatization?

  • Mechanistic Insight : The methoxy group acts as an electron-donating substituent, stabilizing intermediates during amidation or alkylation. For example:

  • Amide Formation : Reacts with acyl chlorides (e.g., benzoyl chloride) in DMF at 0°C to yield N-acylated derivatives .
  • Protection Strategies : Use Boc-anhydride to temporarily block the amine group, enabling selective modification of the carboxylic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across assay systems?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM in DPP-IV inhibition assays) may arise from:

  • Assay Conditions : pH variations (6.5 vs. 7.4) alter protonation states of the amine group .
  • Orthogonal Validation : Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to corroborate binding kinetics .
    • Recommended Workflow : Standardize buffer systems (PBS, pH 7.4) and validate with positive controls (e.g., sitagliptin for DPP-IV) .

Q. What strategies maintain enantiomeric purity during large-scale synthesis?

  • Chiral Resolution :

  • Chromatography : Preparative chiral HPLC (Chiralpak AD-H column) separates enantiomers with >99% ee .
  • Enzymatic Methods : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) retains configuration .
    • Industrial Scaling : Continuous flow reactors minimize racemization by reducing residence time at high temperatures .

Q. How do solubility challenges impact pharmacological testing, and how can they be mitigated?

  • Issue : Low aqueous solubility (~2 mg/mL at pH 7.4) limits in vivo bioavailability .
  • Solutions :

  • Salt Forms : Compare hydrochloride vs. trifluoroacetate salts for improved solubility .
  • Co-Solvents : Use PEG-400 or cyclodextrin complexes (20% w/v) for in vitro assays .

Q. What computational approaches predict binding affinity to neurological targets?

  • In Silico Tools :

  • Molecular Docking (AutoDock Vina) : Models interactions with GABAₐ receptors (docking score ≤ -9.0 kcal/mol suggests high affinity) .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
    • Validation : Cross-check with experimental Ki values from radioligand binding assays .

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